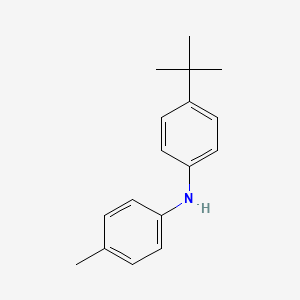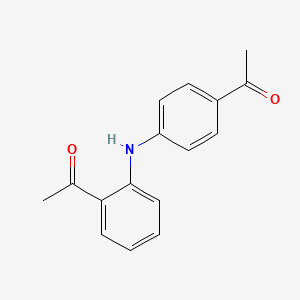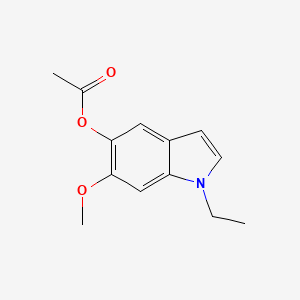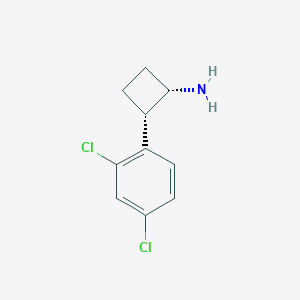![molecular formula C6H11NO B12930242 7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
7-Azabicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Azabicyclo[221]heptan-2-ol is a bicyclic compound that features a nitrogen atom within its structureThe structure of 7-Azabicyclo[2.2.1]heptan-2-ol consists of a seven-membered ring with a nitrogen atom and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 7-Azabicyclo[2.2.1]heptan-2-ol involves the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide. This reaction typically yields the exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions: 7-Azabicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in electrochemical oxidation reactions, where it acts as an organoelectrocatalyst . Additionally, it can undergo electrophilic chalcogenation reactions, such as sulfenylation and selenenylation, to form 1,2-addition products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for aminoacyloxylation reactions and various electrophilic reagents for chalcogenation reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include oxygenated 2-azabicyclo[2.2.1]heptanes and various 1,2-addition products resulting from electrophilic chalcogenation reactions .
科学的研究の応用
7-Azabicyclo[2.2.1]heptan-2-ol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an organoelectrocatalyst for electrochemical sensors, such as glucose sensors . Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic chemistry.
In biology and medicine, this compound is studied for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development and other biomedical applications. Additionally, its derivatives are explored for their biological activity and potential as enzyme inhibitors .
作用機序
The mechanism of action of 7-Azabicyclo[2.2.1]heptan-2-ol involves its ability to participate in various chemical reactions due to its unique structure. The nitrogen atom and hydroxyl group within the molecule allow it to act as a nucleophile or electrophile, depending on the reaction conditions. In electrochemical applications, it undergoes oxidation and comproportionation reactions, generating oxoammonium ions that facilitate further chemical transformations .
類似化合物との比較
7-Azabicyclo[2.2.1]heptan-2-ol can be compared to other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane and 2,7-diazabicyclo[2.2.1]heptane. While 7-oxabicyclo[2.2.1]heptane features an oxygen atom in its structure, 2,7-diazabicyclo[2.2.1]heptane contains two nitrogen atoms . The presence of different heteroatoms in these compounds results in variations in their chemical reactivity and potential applications. This compound is unique due to its specific combination of a nitrogen atom and a hydroxyl group, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZJFFHSLIVHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)

![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)


![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)


